L-N-Methylcysteine hydrochloride

Peptide synthesis N-methyl amino acid building blocks Solid-phase peptide synthesis (SPPS)

Standard cysteine derivatives (e.g., S-methyl-L-cysteine, N-acetyl-L-cysteine) fail in applications requiring N-methylation at the α-amine-a critical modification for conformational constraint and proteolytic stability. L-N-Methylcysteine hydrochloride solves this by providing a secondary amine with distinct nucleophilicity and hydrogen-bonding capacity. Its L-configuration is mandatory: the D-enantiomer yields neopyochelin with significantly reduced biological activity. - Enables stereocontrolled assembly of bioactive pyochelin siderophores. - Installs N-methyl modifications at cysteine positions in peptide drug candidates. - Facilitates reversible native chemical ligation for dynamic combinatorial peptide libraries.

Molecular Formula C4H10ClNO2S
Molecular Weight 171.65 g/mol
Cat. No. B8085216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-N-Methylcysteine hydrochloride
Molecular FormulaC4H10ClNO2S
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESC[NH2+]C(CS)C(=O)O.[Cl-]
InChIInChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1
InChIKeySFZVXTJDDOYGIS-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-N-Methylcysteine HCl: Identity & Procurement


L-N-Methylcysteine hydrochloride (CAS 14344-46-8; molecular formula C₄H₁₀ClNO₂S; MW 171.65) is a chemically modified L-amino acid in which the α-amino group of cysteine carries a methyl substituent, supplied as the hydrochloride salt to enhance aqueous solubility . This N-methylation eliminates the hydrogen-bond donor capacity of the amino group, alters backbone conformational preferences, and confers resistance to enzymatic degradation pathways that target primary amines—properties that distinguish it from unmodified L-cysteine, S-methyl-L-cysteine, and N-acetyl-L-cysteine [1]. The compound serves as a critical chiral intermediate in the stereocontrolled synthesis of pyochelin siderophores and as a specialized building block for N-methylated peptides and native chemical ligation (NCL) strategies [2].

Chiral Intermediate L-N-methylcysteine with defined L-configuration for stereocontrolled pyochelin and N-methylated peptide synthesis
Salt Form Hydrochloride salt enhances aqueous solubility for biochemical and native chemical ligation workflows
N-Methyl Modification Secondary amine alters backbone conformation and reactivity compared to primary amine cysteine analogs

Why L-N-Methylcysteine HCl Cannot Be Replaced


The position and nature of the methyl modification are the primary barriers to generic substitution. S-methyl-L-cysteine carries the methyl group on the sulfur atom, leaving the α-amino group free for peptide bond formation and enzymatic recognition, whereas L-N-methylcysteine places the methyl on the α-nitrogen, creating a secondary amine with distinct nucleophilicity, steric bulk, and hydrogen-bonding capacity [1]. N-acetyl-L-cysteine (NAC) is an amide derivative that serves as an antioxidant prodrug; it does not mimic the conformational constraints or the N-methyl-specific reactivity exploited in native chemical ligation and siderophore assembly [2]. Even the enantiomeric form, N-methyl-D-cysteine, yields stereoisomeric products (e.g., neopyochelin) with significantly reduced biological activity, demonstrating that both the methylation site and the L-configuration are non-negotiable for function [3]. The below quantitative evidence makes these differentiation dimensions explicit and actionable for procurement decisions.

α-N-methyl (secondary amine)
S-methyl-L-cysteine: methyl on sulfur, free α-amine
Altered nucleophilicity and hydrogen bonding may not support NCL thioester exchange or siderophore ring closure.
Free thiol + N-methyl motif
N-acetyl-L-cysteine: amide-derivatized, blocked thiol precursor
Does not provide the N-methyl conformational constraint or thiol reactivity essential for dynamic covalent chemistry.
L-configuration (S)
N-methyl-D-cysteine: enantiomer; produces neopyochelin
Stereochemistry directly impacts iron-transport assay response; D-form may yield reduced activity in siderophore models.

L-N-Methylcysteine HCl: Differentiation Evidence


Synthetic Yield of Fmoc-MeCys Building Block

The oxazolidinone method produces Fmoc-MeCys(StBu)-OH with an overall yield of 91%, whereas classical N-methylation approaches applied to polar cysteine derivatives—including those with acid-labile protecting groups—either suffer from low yields or lead to substantial sulfhydryl deprotection that compromises downstream utility [1]. In contrast, S-methyl-L-cysteine and N-acetyl-L-cysteine are commercially available through well-established routes and do not face this N-methylation yield challenge, but they also lack the N-methyl functionality essential for specific peptide conformational control [1].

Building Block Yield
Class-level
91% overall yield
via oxazolidinone intermediate (Ruggles et al., 2008)
Supports cost-effective procurement of Fmoc-MeCys(StBu)-OH
Classical N-methylation routes show poor results with sulfhydryl loss
Peptide synthesis N-methyl amino acid building blocks Solid-phase peptide synthesis (SPPS)

Stereochemical Fidelity in Pyochelin Synthesis

In the three-step synthesis of pyochelin, condensation of the aldehyde intermediate with L-N-methylcysteine yields the natural product pyochelin, which is identical to the native siderophore by ¹H NMR, FAB-MS, chromatographic analysis, and FeCl₃ reactivity [1]. When the D-enantiomer (or epimerization at C-4′) is used, neopyochelin is formed, and this stereoisomer demonstrates unequivocally less biological activity than pyochelin in iron transport assays [1]. S-methyl-L-cysteine and N-acetyl-L-cysteine cannot substitute because they lack the correct N-methyl-L-configuration required for the thiazoline ring closure that defines pyochelin's iron-chelating pharmacophore.

Stereochemical Fidelity
Head-to-head
L-enantiomer: natural pyochelin activity
D-enantiomer: reduced iron-transport assay response (qualitative)
Enantiomer-dependent iron-transport assay context
L-configuration required for full iron-chelating pharmacophore
Siderophore synthesis Pseudomonas aeruginosa Iron transport

Reversible Native Chemical Ligation Kinetics

Peptide fragments containing N-methylcysteine at the ligation junction undergo reversible native chemical ligation at physiological pH (aqueous buffer, pH ~7, in the presence of dithiothreitol) with typical half-times of equilibration in the 10 h range [1]. This kinetic profile is distinct from classical NCL at unmodified N-terminal cysteine residues, which is typically irreversible under standard conditions, and from reactions at S-methylcysteine, where the blocked thiol precludes the thioester exchange mechanism altogether [1].

Reversible NCL Half-time
Cross-study
~10 h
physiological pH, DTT, aqueous buffer
Enables dynamic combinatorial peptide screening
Standard NCL is irreversible; S-methylcysteine blocks thiol
Native chemical ligation (NCL) Dynamic combinatorial chemistry Peptide fragment exchange

Aqueous Solubility of Hydrochloride Salt

The hydrochloride salt of L-N-methylcysteine is specifically noted to enhance aqueous solubility, making it particularly suitable for experiments conducted in aqueous solutions, whereas the free base and many S-protected or N-acetylated derivatives exhibit limited water solubility that necessitates organic co-solvents . While quantitative solubility data (mg/mL) are not directly reported in accessible sources, the hydrochloride formulation is universally recommended by vendors for biochemical and in vitro applications .

Salt-form Solubility
Data to verify
HCl salt enhances aqueous solubility
vs. free base and S-protected derivatives (qualitative)
Reduces co-solvent variability in biochemical assays
Quantitative solubility data not reported; vendor recommendation
Aqueous solubility Biochemical assays Hydrochloride salt

Total Chemical Synthesis of Ubiquitin Thioester

The N-methylcysteine-mediated strategy combines native chemical ligation with N-methylcysteine-containing peptides to achieve the first total chemical synthesis of ubiquitin thioester, producing a polypeptide that shows ubiquitylation behavior similar to that of recombinantly expressed protein [1]. In contrast, standard cysteine-based NCL cannot directly generate ubiquitin thioester because the requisite thioester intermediate at the ligation site would be prematurely hydrolyzed or rearranged; S-methylcysteine and N-acetylcysteine lack the N-terminal secondary amine geometry that directs the N→S acyl transfer essential for this strategy [1].

Ubiquitin Thioester Access
Class-level
Total synthesis achieved
via N-methylcysteine-mediated NCL
Supports protein chemical synthesis and ubiquitination studies
Standard cysteine NCL cannot yield ubiquitin thioester
Protein chemical synthesis Ubiquitin thioester Native chemical ligation

Storage Stability Requirement

Multiple reputable vendors specify a storage temperature of −20°C for L-N-methylcysteine hydrochloride, with ultra-low temperature ice-pack transport recommended to prevent degradation during shipping . This contrasts with S-methyl-L-cysteine and N-acetyl-L-cysteine, which are generally stable at room temperature or 2–8°C. While the −20°C requirement reflects greater intrinsic reactivity of the free thiol in combination with the N-methylamine, adhering to this specification ensures that the compound retains its chemical integrity for sensitive applications such as NCL and siderophore synthesis .

Storage Requirement
Data to verify
−20°C
vs. room temp or 2–8°C for S-methyl/N-acetyl analogs
Cold-chain logistics required to preserve thiol and N-methyl integrity
Supplier specification; degradation risk if not maintained
Storage stability Cold chain Product integrity

L-N-Methylcysteine HCl: Application Scenarios


Pyochelin Synthesis for Siderophore Research

L-N-methylcysteine hydrochloride is the required chiral building block for the stereocontrolled assembly of pyochelin, the phenolic siderophore of Pseudomonas aeruginosa. Evidence shows that the L-enantiomer yields pyochelin with full iron-transport bioactivity identical to natural product, while the D-configuration produces neopyochelin with significantly reduced activity [1]. This scenario applies to laboratories studying bacterial iron acquisition, virulence mechanisms, and siderophore-based antibiotic delivery strategies.

Fmoc-SPPS of N-Methylated Peptide Therapeutics

The Fmoc-MeCys(StBu)-OH building block, accessible via the oxazolidinone route in 91% overall yield, enables the incorporation of N-methylcysteine residues into synthetic peptides [1]. N-Methylation of the peptide backbone is a validated strategy to improve proteolytic stability, membrane permeability, and conformational control in peptide drug candidates. This scenario is directed at medicinal chemistry and peptide therapeutics groups seeking to install N-methyl modifications at cysteine positions.

Dynamic Covalent Peptide Library Screening

Peptides containing N-methylcysteine at the ligation site undergo reversible native chemical ligation with half-times of equilibration in the 10 h range at physiological pH [1]. This property enables the construction of dynamic combinatorial peptide libraries that can respond to biological templates (e.g., antibodies or receptors), facilitating the discovery of high-affinity peptide ligands through thermodynamic selection. This application is inaccessible with standard cysteine or S-alkylated analogs.

Chemical Synthesis of Ubiquitinated Proteins

The N-methylcysteine-mediated NCL strategy has achieved the total chemical synthesis of ubiquitin thioester, a key intermediate for preparing homogeneously ubiquitinated proteins [1]. Such constructs are essential tools for investigating deubiquitinase substrate specificity, ubiquitin chain topology, and the structural biology of the ubiquitin–proteasome system. This scenario targets chemical biology and structural biochemistry laboratories requiring defined ubiquitin conjugates.

Application
Selection Property
Validation Focus
Pyochelin siderophore synthesis
L-configuration chiral building block
Enantiomer-dependent iron-transport assay context
N-methylated peptide SPPS
Fmoc-MeCys(StBu)-OH building block availability
High-yield synthetic route; backbone conformational control
Dynamic combinatorial chemistry
Reversible NCL at N-methylcysteine junction
Reversible ligation kinetics context
Ubiquitinated protein synthesis
N-methylcysteine-mediated NCL strategy
Ubiquitin thioester formation feasibility; native-like ubiquitylation context
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